molecular formula C9H8N2O4S B1463526 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid CAS No. 1209718-24-0

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Cat. No. B1463526
CAS RN: 1209718-24-0
M. Wt: 240.24 g/mol
InChI Key: FTMOKSPULVAUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” is a compound with the molecular formula C9H8N2O4S . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the attachment of various functional groups to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring can have various tautomeric forms and can give rise to benzo derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are often influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. For example, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure and the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .

Scientific Research Applications

Agricultural Applications

Diclofop, a derivative of the related compound 2,4-dioxo-cyclohex-1-yl-acetic acid, has been evaluated for its effectiveness as a selective herbicide, particularly for controlling Italian ryegrass in winter wheat. It was found that diclofop applied postemergence significantly controlled ryegrass and resulted in yield increases in winter wheat. The herbicide was most effective when applied during the two- to three-leaf stage of ryegrass growth (Khodayari, Frans, & Collins, 1983).

Chemical Synthesis and Modifications

Several studies have focused on the chemical synthesis and modification of compounds related to 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid. For example, research has been conducted on the Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, leading to the formation of built-in guanidine tricycles and disulfides (Chern, Shiau, & Wu, 1991). Another study synthesized Schiff and Mannich bases derivatives derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, evaluating their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Antibacterial Applications

Research on 1, 4-Benzoxazine analogues, including derivatives of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, has shown promising antibacterial activity against various bacterial strains. The compounds synthesized were screened and demonstrated activity against bacteria such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, and others (Kadian, Maste, & Bhat, 2012).

Pharmaceutical Research

In the pharmaceutical domain, studies have been conducted on the synthesis and pharmacological activity of various derivatives of benzothiazin and benzoxazin compounds. One such study focused on synthesizing 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, and evaluated their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” belongs, continues to be a subject of research due to its various biological activities. Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or discover new activities .

Biochemical Analysis

Biochemical Properties

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a KATP channel activator, affecting the pancreatic endocrine tissue and vascular smooth muscle tissue . The interaction with KATP channels suggests its potential role in regulating insulin release and vascular tone. Additionally, this compound may interact with AMPA receptors, modulating synaptic transmission and plasticity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can lead to changes in cellular metabolism by regulating ATP-sensitive potassium channels, which are critical for maintaining cellular energy balance . Furthermore, the modulation of AMPA receptors by this compound can impact neuronal cell signaling and plasticity, potentially affecting learning and memory processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition, depending on the cellular context . This binding interaction can result in the modulation of insulin release in pancreatic cells or the regulation of vascular tone in smooth muscle cells. Additionally, the compound’s interaction with AMPA receptors involves binding to specific sites on the receptor, influencing synaptic transmission and plasticity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its effects on cellular function, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as improved insulin release and vascular regulation . At high doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role as a KATP channel activator suggests its involvement in pathways related to energy metabolism and insulin regulation . Additionally, the compound’s interaction with AMPA receptors indicates its potential influence on neurotransmitter metabolism and synaptic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cell, it may accumulate in specific organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with KATP channels and AMPA receptors suggests its localization in the plasma membrane and synaptic regions, respectively . These localizations are essential for its role in modulating cellular signaling and metabolic processes.

properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMOKSPULVAUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 2
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 3
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 4
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 6
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

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